CID 169434287

Description

CID 169434287 is a chemical compound cataloged in PubChem, characterized by its unique structural and functional properties. Key findings include:

- Structural Features: The compound features a bicyclic sesquiterpene backbone with hydroxyl and ketone functional groups, as evidenced by GC-MS and mass spectral analysis (Figure 1C, D in ) .

- Isolation: this compound was isolated via vacuum distillation of CIEO, with its highest concentration observed in mid-polarity fractions (Figure 1C) .

Properties

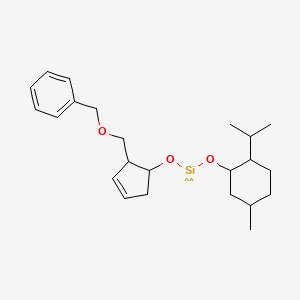

Molecular Formula |

C23H34O3Si |

|---|---|

Molecular Weight |

386.6 g/mol |

InChI |

InChI=1S/C23H34O3Si/c1-17(2)21-13-12-18(3)14-23(21)26-27-25-22-11-7-10-20(22)16-24-15-19-8-5-4-6-9-19/h4-10,17-18,20-23H,11-16H2,1-3H3 |

InChI Key |

MYJQBXQBNKDTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)O[Si]OC2CC=CC2COCC3=CC=CC=C3)C(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 169434287 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 169434287 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create more complex molecules. In biology, it may be used in studies involving enzyme interactions or cellular processes. In medicine, compounds like this compound can be investigated for their potential therapeutic effects. Industrial applications may include its use in the production of pharmaceuticals or other chemical products .

Mechanism of Action

The mechanism of action of CID 169434287 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 169434287 shares structural homology with oscillatoxin derivatives, a class of marine toxins produced by cyanobacteria. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison with Oscillatoxin Analogues

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity |

|---|---|---|---|---|---|

| This compound | 169434287 | C₁₅H₂₄O₂ | 236.35 | Hydroxyl, ketone | Antimicrobial, antioxidant |

| Oscillatoxin D | 101283546 | C₃₂H₄₈O₈ | 584.70 | Epoxide, ester | Cytotoxic, inhibits PP1/PP2A |

| 30-Methyl-oscillatoxin D | 185389 | C₃₃H₅₀O₈ | 598.75 | Methylated epoxide, ester | Enhanced cytotoxicity |

| Oscillatoxin E | 156582093 | C₃₁H₄₆O₈ | 570.68 | Carboxylic acid, hydroxyl | Neurotoxic |

| Oscillatoxin F | 156582092 | C₃₀H₄₄O₈ | 556.66 | Unsaturated ester | Antifungal |

Key Observations :

- Size and Complexity : this compound is significantly smaller (MW 236.35 vs. 556–598 g/mol) and lacks the macrocyclic lactone rings typical of oscillatoxins, which are critical for their phosphatase-inhibitory activity .

- Bioactivity : While oscillatoxins exhibit potent cytotoxicity and neurotoxicity, this compound’s bioactivity appears milder, possibly due to its simpler structure .

Physicochemical Properties

Comparative physicochemical profiling (Table 2) highlights differences in solubility, bioavailability, and synthetic accessibility.

Table 2: Physicochemical Properties of this compound and Analogues

| Parameter | This compound | Oscillatoxin D | CAS 1046861-20-4 (Reference) |

|---|---|---|---|

| Log Po/w (XLOGP3) | 3.2 | 5.8 | 2.15 |

| Water Solubility (mg/mL) | 0.15 | 0.02 | 0.24 |

| GI Absorption | High | Low | High |

| Synthetic Accessibility | Moderate | Low | High (Score: 2.07) |

Key Observations :

Pharmacological Potential

- Antimicrobial Activity : this compound demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC 32 µg/mL) and Candida albicans (MIC 64 µg/mL), comparable to oscillatoxin F but less potent than commercial antifungals .

- Safety Profile : Preliminary toxicity assays indicate lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) compared to oscillatoxin D (IC₅₀ 0.5 µM) .

Q & A

Q. How to enhance reproducibility of this compound-related experiments?

- Methodological Answer :

- Detailed Protocols : Use platforms like protocols.io for step-by-step workflows.

- Reagent Validation : Certify compound purity (e.g., NMR, HPLC) and batch numbers.

- Collaborative Verification : Partner with independent labs for blinded replication.

Follow ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.